Celosin J

Description

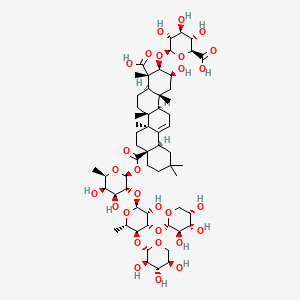

isolated from the seeds of Celosia argentea L; structure in first source

Properties

Molecular Formula |

C58H90O28 |

|---|---|

Molecular Weight |

1235.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C58H90O28/c1-21-30(62)34(66)43(84-49-39(71)41(82-47-37(69)32(64)27(61)20-78-47)40(22(2)80-49)81-46-36(68)31(63)26(60)19-77-46)50(79-21)86-52(76)58-15-13-53(3,4)17-24(58)23-9-10-28-54(5)18-25(59)44(85-48-38(70)33(65)35(67)42(83-48)45(72)73)57(8,51(74)75)29(54)11-12-56(28,7)55(23,6)14-16-58/h9,21-22,24-44,46-50,59-71H,10-20H2,1-8H3,(H,72,73)(H,74,75)/t21-,22+,24+,25+,26-,27+,28-,29-,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40+,41+,42+,43-,44+,46+,47+,48+,49+,50+,54-,55-,56-,57+,58+/m1/s1 |

InChI Key |

XBTOCVCSOCBSJV-ZDHYYXAYSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)C)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)C)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Celosin J

Audience: Researchers, scientists, and drug development professionals.

Abstract: Celosin J is a triterpenoid saponin isolated from the seeds of Celosia argentea L., a plant with a history in traditional medicine for treating ailments related to inflammation and liver disorders[1][2][3]. As with other saponins from this plant, the bioactivity of this compound is primarily associated with hepatoprotective, anti-inflammatory, and antioxidant effects[1]. While direct, in-depth mechanistic studies on this compound are limited, this guide synthesizes the available data on related Celosins and the broader class of triterpenoid saponins to postulate its mechanism of action. The primary activities are attributed to the modulation of cellular stress and inflammatory signaling pathways.

Core Pharmacological Activities

The therapeutic potential of this compound is inferred from the activities of its chemical class and plant origin. Triterpenoid saponins isolated from Celosia argentea consistently demonstrate significant hepatoprotective and anti-inflammatory properties in preclinical models[4][5].

Hepatoprotective Effects

The primary mechanism underlying the hepatoprotective action of Celosia argentea extracts and their constituent saponins is the mitigation of oxidative stress[6]. In models of toxin-induced liver injury (e.g., using carbon tetrachloride or rifampicin), extracts have been shown to restore levels of endogenous antioxidant enzymes and reduce markers of lipid peroxidation[6][7]. This suggests that this compound likely contributes to liver protection by enhancing the cellular antioxidant defense system.

Anti-inflammatory Activity

Saponins from Celosia argentea, such as Celosins E, F, and G, have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages[4][8]. NO is a key mediator in the inflammatory cascade. The ability of related Celosins to suppress this marker indicates that this compound likely possesses anti-inflammatory properties by modulating the signaling pathways that lead to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS).

Postulated Signaling Pathways

Based on the known activities of triterpenoid saponins and related phytochemicals, two primary signaling pathways are likely modulated by this compound: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Nrf2 Signaling Pathway (Hepatoprotective/Antioxidant)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of numerous cytoprotective genes, including antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and enzymes involved in glutathione synthesis. The documented ability of Celosia argentea extracts to increase SOD activity while decreasing malondialdehyde (MDA) levels—a marker of oxidative damage—strongly implicates the activation of the Nrf2 pathway as the core mechanism for its hepatoprotective effects[6]. It is hypothesized that this compound, as an active saponin, induces this pathway.

NF-κB Signaling Pathway (Anti-inflammatory)

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is central to inflammation. In response to stimuli like LPS, the inhibitor IκB is degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus. There, it drives the transcription of pro-inflammatory genes, including iNOS and cytokines like TNF-α and IL-6. Many saponins and flavonoids exert their anti-inflammatory effects by inhibiting IκB degradation, thereby preventing NF-κB activation. Given that related Celosins inhibit NO production, it is highly probable that this compound acts as an inhibitor of the NF-κB signaling pathway[8][9].

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. Celosia argentea: Towards a Sustainable Betalain Source—A Critical Review and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpponline.org [rjpponline.org]

- 4. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory and cytotoxic evaluation of extracts from the flowering stage of Celosia argentea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide to Celosin J: A Triterpenoid Saponin from Celosia argentea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celosin J is a complex oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and the methodologies for its isolation and characterization. While specific biological activities for this compound are still under investigation, this guide also discusses the known therapeutic potential of closely related saponins from the same plant source, suggesting promising avenues for future research. All quantitative data are presented in structured tables, and experimental workflows are detailed to facilitate replication and further investigation.

Chemical Structure and Properties

This compound is a glycoside of medicagenic acid, featuring a pentacyclic triterpenoid aglycone core. Its full chemical name is 3-O-β-D-glucuronopyranosyl-medicagenic acid 28-O-α-L-arabinopyranosyl-(1→3)-[β-D-xylcopyranosyl-(1→4)]-α-L-rhamnopyranosyl-(1→2)-β-D-fucopyranosyl ester[1][2].

Caption: Linkage diagram of this compound's sugar moieties to the aglycone core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₈H₉₀O₂₈ | Pang et al., 2014 |

| Molecular Weight | 1235.33 g/mol | Pang et al., 2014 |

| Appearance | White amorphous powder | Pang et al., 2014 |

| Optical Rotation | [α]D²⁰ -15.6 (c 0.5, MeOH) | Pang et al., 2014 |

| HR-ESI-MS (m/z) | 1233.5489 [M-H]⁻ (calcd. for C₅₈H₈₉O₂₈, 1233.5492) | Pang et al., 2014 |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[1][2].

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, recorded in C₅D₅N.

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| Aglycone (Medicagenic Acid) | ||

| 2 | 69.1 | 4.35 (dd, 11.5, 4.0) |

| 3 | 82.1 | 3.51 (d, 11.5) |

| 4 | 43.8 | - |

| 5 | 48.0 | 1.39 (m) |

| ... | ... | ... |

| Glucuronic Acid | ||

| 1' | 106.9 | 4.89 (d, 7.5) |

| ... | ... | ... |

| Fucose | ||

| 1'' | 94.9 | 6.25 (d, 8.0) |

| ... | ... | ... |

| Rhamnose | ||

| 1''' | 101.8 | 5.68 (br s) |

| ... | ... | ... |

| Xylose | ||

| 1'''' | 107.2 | 4.95 (d, 7.5) |

| ... | ... | ... |

| Arabinose | ||

| 1''''' | 106.4 | 5.25 (d, 7.0) |

| ... | ... | ... |

| (A comprehensive list of all assignments can be found in Pang et al., 2014) |

Experimental Protocols

Isolation of this compound from Celosia argentea Seeds

The following protocol is based on the methodology described by Pang et al. (2014).

Caption: Workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: The air-dried and powdered seeds of Celosia argentea (5 kg) were refluxed with 70% aqueous ethanol (3 x 50 L, each for 3 h). The combined extracts were then concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract was suspended in water and partitioned with n-butanol. The n-butanol soluble fraction was concentrated to obtain the total saponin fraction.

-

Column Chromatography: The total saponin fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water (from 8:2:0.2 to 6:4:0.8) to yield eight fractions.

-

Purification: Fraction 5 was further purified on a RP-18 column using a methanol-water gradient (from 50:50 to 80:20). The resulting subfraction 5.3 was then subjected to preparative High-Performance Liquid Chromatography (HPLC) with a mobile phase of methanol-water-acetic acid (70:30:0.1) to afford pure this compound.

Biological Activity and Potential Applications

While the publication that first identified this compound did not report on its specific biological activities, other studies on saponins from Celosia argentea provide strong indications of its potential therapeutic effects. Saponins from this plant have been reported to possess anti-inflammatory and antitumor activities[3].

Anti-inflammatory Activity (of related saponins)

Triterpenoid saponins isolated from the seeds of Celosia argentea, such as Celosins E, F, and G, have demonstrated significant in vitro anti-inflammatory effects.

Experimental Protocol - Nitric Oxide (NO) Production Inhibition Assay:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Treatment: Cells are pre-treated with various concentrations of the test saponin for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

-

Incubation: The cells are incubated for 24 hours.

-

NO Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.

-

Analysis: The inhibitory effect of the saponin on NO production is calculated by comparing the results with the LPS-stimulated control group.

Antitumor Activity (of related saponins)

The same study also investigated the in vitro antitumor activity of Celosins E, F, and G against various human cancer cell lines.

Experimental Protocol - MTT Assay for Cytotoxicity:

-

Cell Seeding: Human cancer cell lines (e.g., HCT-116, SW-480, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with different concentrations of the test saponin and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the cytotoxic potency of the saponin.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of other triterpenoid saponins, it is plausible that this compound may exert its effects through the modulation of key inflammatory and cell survival pathways.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. Anti-metastatic and immunomodulating properties of the water extract from Celosia argentea seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunostimulating activity of Celosian, an antihepatotoxic polysaccharide isolated from Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]

Celosia argentea as a Source of Celosin J: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Celosia argentea, commonly known as silver cock's comb, is a plant with a rich history in traditional medicine. Its seeds are a notable source of various bioactive compounds, including a class of triterpenoid saponins known as celosins. Among these, Celosin J has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of Celosia argentea as a source of this compound, detailing its chemical properties and exploring its purported biological activities. While specific experimental data on this compound is limited in publicly available literature, this document consolidates the existing knowledge on related compounds from Celosia argentea to provide a foundational understanding for future research and drug development endeavors.

Introduction

Celosia argentea L. is an annual herb belonging to the Amaranthaceae family and is widely distributed in tropical and subtropical regions.[1] The seeds of this plant are a rich source of various phytochemicals, including flavonoids, fatty acids, and notably, triterpenoid saponins.[2] These saponins, including Celosins E, F, G, H, I, and J, are considered to be among the characteristic and active constituents of Celosia argentea.[1][3] This guide focuses specifically on this compound, an oleanane-type triterpenoid saponin, and its potential as a therapeutic agent.

Chemical Profile of this compound

This compound is a complex triterpenoid saponin. Its chemical structure has been elucidated using spectroscopic techniques.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | 3-O-β-D-glucuronopyranosyl-medicagenic acid 28-O-α-L-arabinopyranosyl-(1→3)-[β-D-xylopyranosyl-(1→4)]-α-L-rhamnopyranosyl-(1→2)-β-D-fucopyranosyl ester |

| Molecular Formula | C₅₈H₉₀O₂₈ |

| Molecular Weight | 1235.3 g/mol |

| Class | Oleanane-type triterpenoid saponin |

| Source | Seeds of Celosia argentea |

Experimental Protocols: A General Overview

Detailed, step-by-step experimental protocols for the specific isolation and purification of this compound are not extensively detailed in publicly accessible scientific literature. However, based on the isolation of similar triterpenoid saponins from Celosia argentea seeds, a general workflow can be proposed.

General Extraction and Isolation Workflow

The isolation of triterpenoid saponins from Celosia argentea seeds typically involves solvent extraction followed by various chromatographic techniques.

Structural Elucidation

The structural characterization of this compound, as with other celosins, relies on a combination of modern spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns, which helps in identifying the aglycone and sugar moieties.

Due to the lack of publicly available raw spectral data for this compound, a detailed analysis cannot be provided in this guide.

Biological Activities and Potential Signaling Pathways

While direct studies on the biological activities and mechanisms of action of purified this compound are scarce, research on extracts of Celosia argentea and other related saponins suggests potential therapeutic applications.

Anti-Inflammatory Activity

Extracts of Celosia argentea and its constituent saponins have demonstrated anti-inflammatory properties.[4] A potential mechanism for this activity is the inhibition of pro-inflammatory mediators.

Anticancer Activity

Several studies have reported the anticancer potential of Celosia argentea extracts.[5] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) in cancer cells. Saponins, as a class of compounds, are known to modulate various signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.

Hepatoprotective Activity

Hepatoprotective effects have been reported for extracts of Celosia argentea and some of its isolated saponins.[4] The underlying mechanism is often attributed to the antioxidant properties of these compounds and their ability to mitigate cellular damage caused by toxins.

Table 2: Summary of Potential Biological Activities of this compound (Inferred from related compounds)

| Activity | Potential Mechanism of Action |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators via modulation of signaling pathways like NF-κB. |

| Anticancer | Induction of apoptosis and inhibition of cancer cell proliferation through modulation of PI3K/Akt and MAPK pathways. |

| Hepatoprotective | Antioxidant effects, reduction of liver enzyme levels, and protection against toxin-induced liver damage. |

Future Directions and Conclusion

This compound, a triterpenoid saponin from the seeds of Celosia argentea, represents a promising natural product for further investigation. While the current body of publicly available literature provides a foundational understanding of its chemical nature and hints at its therapeutic potential, significant research gaps remain. To fully realize the potential of this compound as a therapeutic lead, future research should focus on:

-

Development and publication of detailed, reproducible protocols for the high-yield isolation and purification of this compound.

-

Comprehensive spectroscopic analysis and public dissemination of NMR and MS data to create a definitive reference for the compound.

-

In-depth in vitro and in vivo studies using purified this compound to elucidate its specific biological activities and mechanisms of action on key signaling pathways.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The rich ethnopharmacological history of Celosia argentea, coupled with preliminary scientific findings on its constituent saponins, provides a strong rationale for continued and more focused research into this intriguing natural compound.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Celosin J

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celosin J, an oleanane-type triterpenoid saponin isolated from the seeds of Celosia species, has garnered interest for its potential pharmacological activities. However, the biosynthetic pathway leading to its formation in plants remains largely unelucidated. This technical guide synthesizes the current understanding of triterpenoid saponin biosynthesis to propose a putative pathway for this compound. Due to the absence of specific experimental data on this compound biosynthesis in the scientific literature, this document presents a theoretical framework based on established principles of plant secondary metabolism. This guide aims to provide a foundational resource for researchers seeking to investigate and potentially engineer the biosynthesis of this compound and related compounds. All quantitative data and experimental protocols are presented as templates to guide future research.

Introduction to this compound and Triterpenoid Saponins

Triterpenoid saponins are a diverse class of natural products synthesized by plants, characterized by a core structure derived from the 30-carbon precursor, 2,3-oxidosqualene.[1][2] These compounds exhibit a wide range of biological activities and are of significant interest to the pharmaceutical and agricultural industries. This compound is an oleanane-type triterpenoid saponin found in the seeds of plants belonging to the Celosia genus, such as Celosia argentea and Celosia cristata. Structurally, it is comprised of a medicagenic acid aglycone glycosylated with a complex sugar chain. The full elucidation of its biosynthetic pathway is a critical step towards understanding its regulation and enabling its biotechnological production.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of oleanane-type triterpenoid saponins, which can be divided into three main stages:

-

Formation of the Triterpenoid Backbone: This stage involves the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid skeleton.

-

Oxidative Modifications of the Backbone: The initial triterpenoid scaffold undergoes a series of oxidation reactions, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), to form the specific aglycone of this compound, medicagenic acid.

-

Glycosylation of the Aglycone: The final stage involves the sequential attachment of sugar moieties to the aglycone by specific UDP-dependent glycosyltransferases (UGTs) to yield the final this compound molecule.

A detailed, step-by-step putative pathway is outlined below.

Stage 1: From 2,3-Oxidosqualene to β-Amyrin

The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene, a common precursor for sterols and triterpenoids in plants.[1][2] This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), β-amyrin synthase (bAS), to produce the foundational oleanane-type triterpenoid, β-amyrin.

Caption: Cyclization of 2,3-oxidosqualene to β-amyrin.

Stage 2: Oxidative Functionalization to Medicagenic Acid

Following the formation of β-amyrin, a series of position-specific oxidation reactions are required to convert it into medicagenic acid. These reactions are likely catalyzed by a cascade of cytochrome P450 monooxygenases (CYPs). Based on the structure of medicagenic acid, the proposed oxidation steps are:

-

Hydroxylation at C-16: A CYP enzyme introduces a hydroxyl group at the C-16 position of β-amyrin to form 16α-hydroxy-β-amyrin.

-

Oxidation at C-23: A subsequent oxidation event, likely by another CYP, converts the methyl group at C-23 to a carboxylic acid, yielding hederagenin.

-

Hydroxylation at C-2: A further hydroxylation at the C-2 position results in the formation of medicagenic acid.

Caption: Proposed oxidative modifications of β-amyrin to medicagenic acid.

Stage 3: Glycosylation of Medicagenic Acid to this compound

The final and most complex stage in the biosynthesis of this compound is the sequential attachment of a branched sugar chain to the C-28 carboxyl group and a glucuronic acid to the C-3 hydroxyl group of medicagenic acid. This process is catalyzed by a series of specific UDP-dependent glycosyltransferases (UGTs). The proposed glycosylation sequence is as follows:

-

Attachment of Glucuronic Acid at C-3: A UGT transfers a glucuronic acid moiety from UDP-glucuronic acid to the C-3 hydroxyl group of medicagenic acid.

-

Sequential Attachment of Sugars at C-28: A series of UGTs catalyze the formation of the complex sugar chain at the C-28 position. Based on the structure of this compound, this involves the sequential addition of fucose, rhamnose, xylose, and arabinose in a specific branched arrangement.

Caption: Proposed glycosylation steps from medicagenic acid to this compound.

Quantitative Data (Illustrative Template)

As no quantitative data for the biosynthesis of this compound has been published, the following table is provided as a template for future research. This table can be populated with experimental data on enzyme kinetics and metabolite concentrations to build a quantitative model of the pathway.

| Enzyme/Metabolite | Parameter | Value (Unit) | Method of Determination | Reference |

| Enzymes | ||||

| β-Amyrin Synthase (bAS) | Km (2,3-oxidosqualene) | e.g., µM | Enzyme Assay | |

| kcat | e.g., s-1 | Enzyme Assay | ||

| CYP (C-16 Hydroxylase) | Km (β-Amyrin) | e.g., µM | Enzyme Assay | |

| kcat | e.g., s-1 | Enzyme Assay | ||

| UGT (C-3) | Km (Medicagenic Acid) | e.g., µM | Enzyme Assay | |

| Km (UDP-GlcUA) | e.g., µM | Enzyme Assay | ||

| kcat | e.g., s-1 | Enzyme Assay | ||

| Metabolites | ||||

| 2,3-Oxidosqualene | Tissue Concentration | e.g., µg/g FW | LC-MS/MS | |

| β-Amyrin | Tissue Concentration | e.g., µg/g FW | GC-MS or LC-MS/MS | |

| Medicagenic Acid | Tissue Concentration | e.g., µg/g FW | LC-MS/MS | |

| This compound | Tissue Concentration | e.g., µg/g FW | LC-MS/MS |

Experimental Protocols for Pathway Elucidation

The following section outlines a general experimental workflow for the elucidation of the this compound biosynthetic pathway. This serves as a methodological guide for researchers.

Identification of Candidate Genes

-

Transcriptome Analysis: Perform RNA-sequencing of Celosia tissues known to accumulate this compound (e.g., seeds) at different developmental stages.

-

Differential Gene Expression Analysis: Identify genes that are co-expressed with known triterpenoid saponin biosynthesis genes.

-

Homology-Based Gene Mining: Search the transcriptome data for sequences with high homology to known bAS, CYP, and UGT enzymes involved in saponin biosynthesis from other plant species.

Caption: Workflow for candidate gene identification.

Functional Characterization of Candidate Genes

-

Heterologous Expression: Clone the candidate genes into a suitable expression vector and express the recombinant proteins in a heterologous host such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana.

-

In Vitro Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with the proposed substrates. For example, incubate a candidate CYP with β-amyrin and analyze the products by LC-MS.

-

In Vivo Feeding Studies: Infiltrate N. benthamiana leaves expressing a candidate UGT with the proposed aglycone and analyze the formation of the glycosylated product.

Analytical Methods

-

Metabolite Extraction: Develop a robust protocol for the extraction of saponins and their precursors from Celosia tissues, as well as from heterologous expression systems.

-

Chromatographic Separation: Utilize High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) for the separation of the complex mixture of metabolites.

-

Mass Spectrometry (MS): Employ tandem mass spectrometry (MS/MS) for the identification and quantification of the biosynthetic intermediates and final product. High-resolution mass spectrometry can be used for the confirmation of elemental compositions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1D and 2D NMR techniques to elucidate the structure of novel intermediates.

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating yet unresolved area of plant biochemistry. The proposed pathway in this guide provides a roadmap for future research aimed at identifying and characterizing the enzymes responsible for its synthesis. The elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for the metabolic engineering of this compound production in microbial or plant-based systems. This could lead to a sustainable and scalable source of this valuable compound for further pharmacological investigation and potential therapeutic applications.

References

Unveiling Celosin J: A Technical Chronicle of its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin J, a significant oleanane-type triterpenoid saponin, has emerged from the seeds of the traditional medicinal plant Celosia argentea. This technical guide provides an in-depth exploration of the discovery and isolation history of this compound, presenting a comprehensive overview of the experimental protocols, quantitative data, and its recognized biological activities. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Source

This compound was first reported as a new natural compound by a team of researchers led by Xu Pang in 2014.[1] It was isolated from the seeds of Celosia argentea L., a plant with a long history of use in traditional medicine for treating a variety of ailments, including liver damage and eye diseases.[2][3] The discovery of this compound, alongside its congeners Celosin H and I, contributed to the growing understanding of the rich phytochemical landscape of this plant species.[1][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₈H₉₀O₂₈ | Pang X, et al. (2014) |

| CAS Number | 1623405-29-7 | MedChemExpress |

Isolation and Purification

The isolation of this compound from the seeds of Celosia argentea involves a multi-step process of extraction and chromatographic separation. The following is a detailed experimental protocol based on the pioneering work in the field.

Experimental Protocol: Isolation of this compound

-

Extraction:

-

Powdered seeds of Celosia argentea are extracted exhaustively with 70% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction, containing the saponins, is collected and concentrated.

-

-

Chromatographic Separation:

-

Macroporous Resin Column Chromatography: The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20). The column is eluted with a gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Silica Gel Column Chromatography: Fractions enriched with this compound are further purified by silica gel column chromatography, eluting with a chloroform-methanol-water gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column, using a methanol-water or acetonitrile-water gradient as the mobile phase.

-

Isolation Workflow Diagram

References

Unraveling the Pharmacokinetics of Celosin Saponins: A Technical Overview

A comprehensive guide for researchers and drug development professionals on the pharmacokinetics and bioavailability of triterpenoid saponins from Celosia argentea, with a focus on the representative compound, Celosin I.

Disclaimer: Extensive literature searches did not yield any specific data for a compound named "Celosin J." The scientific literature, however, contains information on "Celosin I," an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea L.[1]. It is presumed that "this compound" may be a related compound or a typographical error. This guide, therefore, focuses on the known characteristics of Celosin I and the broader class of oleanane-type triterpenoid saponins to provide a relevant and technically sound overview.

Introduction to Celosin Saponins

Celosia argentea L. is a medicinal plant used in traditional medicine, particularly in India and China, for treating a variety of ailments.[2][3]. The seeds of this plant are a rich source of various bioactive compounds, with triterpenoid saponins being among the most significant.[2][3][4]. These saponins, including Celosin I, are based on an oleanane skeleton and are considered key contributors to the plant's pharmacological activities, which include hepatoprotective, anti-inflammatory, and antitumor effects.[1][2]. Despite the interest in their therapeutic potential, detailed pharmacokinetic studies on individual Celosin saponins are limited. However, the general behavior of oleanane-type saponins provides a foundational understanding of their likely absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetics and Bioavailability of Oleanane-Type Saponins

The oral bioavailability of triterpenoid saponins is generally low.[5]. This is attributed to their high molecular weight, complex structures, and poor membrane permeability. The sugar moieties attached to the triterpenoid aglycone play a crucial role in their absorption and metabolism.

General Metabolic Pathway of Orally Ingested Saponins:

Orally administered saponins undergo significant metabolism in the gastrointestinal tract, primarily mediated by the gut microbiota. The sugar chains are sequentially hydrolyzed, leading to the formation of the aglycone, also known as the sapogenin.[5]. It is generally this less polar aglycone that is more readily absorbed into the systemic circulation.

Summary of Bioavailability Characteristics for Oleanane-Type Saponins:

| Parameter | General Finding | Rationale | References |

| Oral Bioavailability | Low | High molecular weight, poor membrane permeability of the glycoside form. | [5] |

| Absorption | Primarily of the aglycone (sapogenin) after metabolism by gut microbiota. | The aglycone is more lipophilic and can better traverse the intestinal epithelium. | [5] |

| Metabolism | Extensive first-pass metabolism in the gut. | Hydrolysis of sugar chains by bacterial enzymes. | [5] |

| Distribution | Dependent on the physicochemical properties of the absorbed aglycone. | Data on specific tissue distribution of Celosin saponins is not available. | |

| Excretion | Mainly through feces for unabsorbed saponins and their metabolites. | Poor absorption leads to high fecal content. |

Experimental Protocols for Bioavailability Assessment

To determine the specific pharmacokinetic parameters of a Celosin saponin, a combination of in vitro and in vivo studies would be necessary. The following outlines a typical experimental approach.

In Vitro Permeability Assay using Caco-2 Cells

The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal absorption of compounds.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.

-

Transport Studies:

-

The test compound (e.g., Celosin I) is added to the apical (AP) side of the monolayer.

-

Samples are collected from the basolateral (BL) side at various time points.

-

To assess efflux, the compound is added to the BL side, and samples are collected from the AP side.

-

-

Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to estimate the rate of transport across the cell monolayer.

In Vivo Pharmacokinetic Study in an Animal Model

Animal studies are essential for understanding the complete ADME profile of a compound. The rat is a commonly used model for such studies.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Dosing:

-

Intravenous (IV) Administration: A single dose is administered to one group of rats to determine the absolute bioavailability and key clearance parameters.

-

Oral (PO) Administration: A single oral gavage dose is given to another group.

-

-

Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after dosing.

-

Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of the parent compound and any major metabolites is determined by LC-MS/MS.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), half-life (t1/2), and oral bioavailability (F%).

Experimental Workflow for Saponin Bioavailability Assessment:

Conclusion and Future Directions

While specific pharmacokinetic data for this compound and even its close analog Celosin I are not currently available in the public domain, the general principles governing the bioavailability of oleanane-type triterpenoid saponins provide a strong framework for understanding their likely in vivo behavior. The low oral bioavailability of the parent glycosides and the critical role of gut microbiota in metabolizing them to more absorbable aglycones are key takeaways for any research or drug development program focused on these compounds.

Future research should prioritize conducting rigorous pharmacokinetic studies on isolated Celosin saponins to quantify their ADME parameters. Such data will be invaluable for establishing a clear link between the administered dose and the observed pharmacological effects, thereby enabling the rational design of formulations and dosing regimens for potential therapeutic applications.

References

An In-depth Technical Guide on the In Vitro Anticancer Activity of Bioactive Compounds from Celosia argentea

Introduction

This technical guide provides a comprehensive overview of the in vitro anticancer activities of bioactive compounds isolated from the plant Celosia argentea. While the initial topic of interest was "Celosin J," a thorough review of the scientific literature did not yield specific data for a compound with this designation. However, extensive research is available on other structurally related triterpenoid saponins isolated from Celosia argentea, collectively known as celosins (e.g., celosin E, F, G), and a related compound, cristatain.[1][2] Additionally, other classes of compounds from this plant, such as flavonoids and phenolics, have demonstrated notable anticancer properties.[3] This guide, therefore, focuses on the available scientific data for these compounds, providing researchers, scientists, and drug development professionals with a detailed summary of their anticancer potential, mechanisms of action, and the experimental protocols used for their evaluation.

The compounds derived from Celosia argentea have been shown to exhibit cytotoxic effects against a range of human cancer cell lines.[2][4] The primary mechanisms underlying their anticancer activity include the induction of apoptosis (programmed cell death) and cell cycle arrest.[4] This guide will delve into the quantitative data supporting these claims, detail the methodologies for key experimental assays, and provide visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Cytotoxic Activity of Celosia argentea Compounds

The cytotoxic effects of various compounds isolated from Celosia argentea have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: In Vitro Cytotoxicity of Cristatain against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| SHG44 | Human Glioma | 23.71 |

| HCT116 | Human Colon Cancer | 31.62 |

| CEM | Human Leukemia | 28.18 |

| MDA-MB-435 | Human Breast Cancer | 29.51 |

| HepG2 | Human Hepatocellular Carcinoma | 26.30 |

Data sourced from Wu et al., 2011.[2]

Table 2: Cytotoxic and Apoptotic Concentrations of a Flavonoid and a Phenolic Compound from Celosia argentea

| Compound | Type | Cancer Cell Line | Cytotoxic Concentration (µg/mL) | Apoptosis-Inducing Concentration (µg/mL) |

| Luteolin-7-O-glucoside | Flavonoid | SiHa, HCT, MCF-7 | 20 | HT-29: 47.33 ± 0.8, MCF-7: 56.28 ± 1.2 |

| 1-(4-hydroxy-2-methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione | Phenolic | SiHa, HCT, MCF-7 | 18 | HT-29: 35.15 ± 0.4, MCF-7: 28.05 ± 0.3 |

Data sourced from Rub et al., 2016.[3]

Mechanisms of Anticancer Activity

The primary mechanisms through which compounds from Celosia argentea exert their anticancer effects are the induction of apoptosis and cell cycle arrest.[4]

Apoptosis Induction:

Apoptosis is a regulated process of programmed cell death that is crucial for tissue homeostasis. Many anticancer agents function by triggering apoptosis in cancer cells. The saponins and other bioactive compounds from Celosia argentea have been shown to induce apoptosis.[4] This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death.

Cell Cycle Arrest:

The cell cycle is a series of events that leads to cell division and proliferation. Cancer is characterized by uncontrolled cell division. Compounds from Celosia argentea have been found to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments used to evaluate the in vitro anticancer activity of compounds are provided below.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate overnight to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or MTT solvent) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[8]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

-

Cell Preparation: Harvest the treated and untreated cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.[10][11]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[13]

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[14][15]

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash the cell pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to degrade RNA and prevent its staining by PI.[14]

-

PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 5-10 minutes at room temperature.[14]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, collecting data on a linear scale to resolve the different cell cycle phases (G0/G1, S, and G2/M).[14]

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bax, Bcl-2, and caspases, involved in the apoptotic pathway.[16]

-

Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Anticancer Principles of Celosia argentea (Amaranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijirt.org [ijirt.org]

- 5. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]

- 6. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Counting & Health Analysis [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Annexin V Staining Protocol [bdbiosciences.com]

- 13. vet.cornell.edu [vet.cornell.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

In-depth Technical Guide: The Effects of Celosin J on Kinase Signaling Pathways

To the Researchers, Scientists, and Drug Development Professionals,

This guide aims to provide a comprehensive technical overview of the effects of a compound identified as "Celosin J" on kinase signaling pathways. Our objective is to present quantitative data, detailed experimental protocols, and clear visualizations of the molecular interactions involved.

Following an extensive search of publicly available scientific literature and research databases, we must report that there is currently no specific information available on a compound designated as "this compound" and its effects on kinase signaling pathways. Further searches for potentially related compounds, such as "Celosin I," also did not yield any relevant data regarding specific interactions with kinase signaling cascades.

The absence of published research prevents the fulfillment of the core requirements of this technical guide, which include:

-

Data Presentation: Without experimental results, no quantitative data on the effects of this compound can be summarized or presented in tabular format.

-

Experimental Protocols: As no studies have been published, there are no established methodologies for key experiments involving this compound to be detailed.

-

Mandatory Visualization: The lack of information on affected signaling pathways means that no diagrams of signaling pathways, experimental workflows, or logical relationships involving this compound can be generated.

We recommend verifying the compound's name and any alternative nomenclature. Should further identifying information or relevant research articles be available, we would be equipped to proceed with the creation of the requested in-depth technical guide.

We remain committed to providing accurate and detailed scientific information. Once relevant data on "this compound" or a related compound becomes accessible, we will be able to generate the comprehensive technical guide as originally envisioned.

Unveiling the Bioactive Potential of Celosin J's Natural Counterparts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin J, a triterpenoid saponin isolated from the seeds of Celosia species, belongs to a class of natural products that have garnered significant interest in the scientific community for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural analogs of this compound, focusing on their bioactive properties. The information presented herein is curated to support research and development efforts in the pursuit of novel therapeutic agents. This document summarizes key quantitative data, details experimental methodologies for cited bioactivities, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of these promising compounds.

Natural Analogs of this compound and Their Bioactivities

Several natural analogs of this compound have been isolated from the seeds of Celosia argentea and Celosia cristata. These compounds, primarily triterpenoid saponins, share a common structural backbone but differ in their glycosylation patterns and substitutions on the aglycone moiety. These structural variations significantly influence their biological activities, which include anti-inflammatory, antitumor, and hepatoprotective effects.

Data Presentation: A Comparative Analysis of Bioactivities

The following tables summarize the quantitative bioactivity data for various natural analogs of this compound.

| Compound | Bioactivity | Assay | Cell Line/Model | IC50/Result | Reference |

| Cristatain | Antitumor | MTT Assay | SHG44 (Human glioma) | 23.71 ± 2.96 µg/mL | [1] |

| MTT Assay | HCT116 (Human colon cancer) | 26.76 ± 4.11 µg/mL | [1] | ||

| MTT Assay | CEM (Human leukemia) | 31.62 ± 2.66 µg/mL | [1] | ||

| MTT Assay | MDA-MB-435 (Human melanoma) | 27.63 ± 2.93 µg/mL | [1] | ||

| MTT Assay | HepG2 (Human liver cancer) | 28.35 ± 2.32 µg/mL | [1] | ||

| Celosin E | Antitumor | MTT Assay | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 µg/mL | [1] |

| Celosin F | Antitumor | MTT Assay | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 µg/mL | [1] |

| Celosin G | Antitumor | MTT Assay | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 µg/mL | [1] |

| Compound | Bioactivity | Assay | Cell Line | IC50 (µmol/mL) | Reference |

| Cristatain | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 | 0.047 | [2] |

| Celosin E | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 | 0.158 | [2] |

| Celosin F | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 | 0.384 | [2] |

| Celosin G | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 | 0.278 | [2] |

| Indomethacin (Control) | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 | 0.371 | [2] |

| Extract/Compound | Bioactivity | Model | Treatment | Key Findings | Reference |

| Aqueous extract of C. argentea | Hepatoprotective | Rifampicin-induced hepatotoxicity in rats | 200 mg/kg and 400 mg/kg body weight | - Reduction in plasma ALT by 42.88% and 43.68%- Reduction in plasma ALP by 24.60% and 29.23%- Reduction in plasma AST by 21.50% and 34.98% | |

| Celosin I | Hepatoprotective | Carbon tetrachloride- and N,N-dimethylformamide-induced hepatotoxicity in mice | Not specified | Exhibited significant hepatoprotective effect | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further investigation.

Antitumor Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

-

Human cancer cell lines (e.g., SHG44, HCT116, CEM, MDA-MB-435, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds (Celosin analogs) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (Celosin analogs)

-

Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) in the presence of the test compounds and incubate for 24 hours.

-

Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.

-

Incubate for 10 minutes at room temperature in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[6][7]

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds

-

Positive control drug (e.g., Indomethacin or Diclofenac Sodium)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups: a control group, a positive control group, and test groups receiving different doses of the compounds.

-

Compound Administration: Administer the test compounds and the positive control drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8][9]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8][9]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Diagram 1: General Workflow for Bioactivity Screening of Natural Products

Caption: A streamlined workflow for the discovery of bioactive natural products.

Diagram 2: The Canonical NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.

Caption: The canonical NF-κB signaling pathway in inflammatory responses.

Diagram 3: The Intrinsic (Mitochondrial) Pathway of Apoptosis

The antitumor activity of some triterpenoid saponins is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. The intrinsic pathway is a key mechanism in this process.

Caption: The intrinsic pathway of apoptosis mediated by mitochondria.

Conclusion

The natural analogs of this compound represent a promising source of bioactive compounds with potential therapeutic applications in inflammation, cancer, and liver diseases. This technical guide provides a consolidated resource of the current knowledge on these compounds, with a focus on quantitative data, experimental methodologies, and the visualization of key biological processes. It is anticipated that this information will serve as a valuable tool for researchers and professionals in the field of drug discovery and development, stimulating further investigation into the therapeutic potential of this important class of natural products. The provided protocols and diagrams are intended to facilitate the design and execution of future studies aimed at elucidating the mechanisms of action and advancing the clinical translation of these promising molecules.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. inotiv.com [inotiv.com]

- 8. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Celosin J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin J, an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea L., has garnered interest within the scientific community. As with many natural products, a thorough understanding of its structural and spectroscopic properties is fundamental for any further investigation into its potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

This compound is a complex glycosidic triterpenoid. Its structure was elucidated based on extensive spectroscopic analysis and chemical evidence.

Molecular Formula: C₅₈H₉₀O₂₈ Molecular Weight: 1235.3 g/mol

Spectroscopic Data

The structural determination of this compound relies heavily on 1D and 2D NMR spectroscopy to establish the carbon framework and the connectivity of the sugar moieties, as well as mass spectrometry to determine the molecular weight and fragmentation patterns.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the accurate mass and elemental composition of complex natural products like this compound.

| Ion | m/z [M-H]⁻ | Formula |

| This compound | 1233.5585 | C₅₈H₈₉O₂₈ |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of the aglycone and the sugar residues. The following tables summarize the reported NMR data for the aglycone and sugar moieties of this compound, recorded in pyridine-d₅.

Table 1: ¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N) for this compound

| Position | Aglycone (δc) | Position | Glucuronic Acid (δc) | Position | Rhamnose (δc) | Position | Fucose (δc) | Position | Xylose (δc) | Position | Arabinose (δc) |

| 1 | 38.9 | 1' | 107.2 | 1'' | 101.6 | 1''' | 100.9 | 1'''' | 106.7 | 1''''' | 105.1 |

| 2 | 26.6 | 2' | 75.3 | 2'' | 72.3 | 2''' | 75.6 | 2'''' | 75.1 | 2''''' | 76.1 |

| 3 | 89.1 | 3' | 78.1 | 3'' | 82.5 | 3''' | 74.8 | 3'''' | 78.0 | 3''''' | 74.3 |

| 4 | 39.5 | 4' | 73.1 | 4'' | 78.9 | 4''' | 73.2 | 4'''' | 71.0 | 4''''' | 69.4 |

| 5 | 55.8 | 5' | 77.0 | 5'' | 69.8 | 5''' | 72.5 | 5'''' | 67.2 | 5''''' | 66.5 |

| 6 | 18.5 | 6' | 176.8 | 6'' | 18.7 | 6''' | 17.1 | ||||

| 7 | 33.2 | ||||||||||

| 8 | 40.0 | ||||||||||

| 9 | 47.1 | ||||||||||

| 10 | 37.0 | ||||||||||

| 11 | 23.8 | ||||||||||

| 12 | 122.7 | ||||||||||

| 13 | 144.2 | ||||||||||

| 14 | 42.0 | ||||||||||

| 15 | 28.3 | ||||||||||

| 16 | 23.8 | ||||||||||

| 17 | 47.1 | ||||||||||

| 18 | 41.8 | ||||||||||

| 19 | 46.3 | ||||||||||

| 20 | 30.9 | ||||||||||

| 21 | 34.2 | ||||||||||

| 22 | 33.2 | ||||||||||

| 23 | 28.1 | ||||||||||

| 24 | 17.0 | ||||||||||

| 25 | 15.7 | ||||||||||

| 26 | 17.6 | ||||||||||

| 27 | 26.2 | ||||||||||

| 28 | 176.8 | ||||||||||

| 29 | 33.2 | ||||||||||

| 30 | 23.8 | ||||||||||

| 2-COOH | 180.0 | ||||||||||

| 2-OH | 73.6 |

Table 2: ¹H NMR Spectroscopic Data (500 MHz, C₅D₅N) for this compound (Aglycone and Anomeric Protons)

| Position | Aglycone (δн, mult., J in Hz) | Position | Sugar Moieties (δн, mult., J in Hz) |

| 3 | 3.28 (dd, 11.5, 4.0) | GlcA-1 | 4.89 (d, 7.5) |

| 12 | 5.48 (br s) | Rha-1 | 6.30 (br s) |

| 18 | 3.09 (dd, 13.5, 4.0) | Fuc-1 | 5.81 (d, 7.5) |

| 23 | 1.20 (s) | Xyl-1 | 5.15 (d, 7.5) |

| 24 | 0.93 (s) | Ara-1 | 5.45 (d, 7.0) |

| 25 | 0.90 (s) | ||

| 26 | 1.00 (s) | ||

| 27 | 1.25 (s) | ||

| 29 | 0.95 (s) | ||

| 30 | 0.98 (s) |

Experimental Protocols

The isolation and structural elucidation of this compound involves a multi-step process, beginning with extraction from the plant material, followed by chromatographic separation and purification, and culminating in spectroscopic analysis.

Extraction and Isolation

-

Plant Material: The seeds of Celosia argentea L. are collected and dried.

-

Extraction: The dried seeds are powdered and extracted with 70% ethanol at room temperature. The extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, typically rich in saponins, is retained.

-

Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101) and eluted with a gradient of ethanol in water to yield several sub-fractions.

-

Purification: The sub-fractions containing this compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in ppm relative to the solvent signals (pyridine-d₅: δн 8.71, 7.55, 7.19; δc 149.9, 135.9, 123.8). 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Waters Xevo G2 Q-TOF mass spectrometer in the negative ion mode to determine the accurate molecular weight and elemental composition.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the isolation and structural elucidation of triterpenoid saponins like this compound.

Caption: General workflow for the isolation of this compound.

Methodological & Application

Application Notes and Protocols for the Isolation of Celosin J from Celosia argentea Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosia argentea, commonly known as silver cock's comb, is a plant utilized in traditional medicine, with its seeds being a source of various bioactive compounds. Among these are oleanane-type triterpenoid saponins, including Celosin A-J and Cristatain.[1][2] These compounds have demonstrated a range of pharmacological activities, such as anti-inflammatory, antitumor, and hepatoprotective effects.[3][4] This document provides a detailed protocol for the isolation and purification of a specific triterpenoid saponin, Celosin J, from the seeds of Celosia argentea. The methods described herein are compiled from established procedures for the isolation of triterpenoid saponins from plant materials.[5][6]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₉H₉₄O₂₆ | [1] |

| Molecular Weight | 1223.36 g/mol | [1] |

| Class | Triterpenoid Saponin | [1] |

| Sub-class | Oleanane-type | [2] |

Table 2: Typical Yield and Purity of Saponin Fractions from Celosia argentea Seeds

| Fraction | Yield (% of dry seed weight) | Purity of this compound | Analytical Method |

| Crude Methanol Extract | 10 - 15% | Low | Gravimetric |

| n-Butanol Fraction | 2 - 5% | Moderate | Gravimetric |

| Purified this compound | 0.01 - 0.05% | >95% | HPLC-ELSD[7] |

Note: The yield of purified this compound is an estimation based on typical isolation procedures for similar compounds and may vary depending on the specific batch of seeds and extraction efficiency.

Experimental Protocols

Preparation of Plant Material

-

Seed Selection and Drying: Procure mature seeds of Celosia argentea. Ensure the seeds are free from foreign matter and fungal contamination. Dry the seeds in a shaded, well-ventilated area or in an oven at a temperature not exceeding 40°C to a constant weight.

-

Pulverization: Grind the dried seeds into a coarse powder using a mechanical grinder. Sieving the powder through a 40-mesh sieve is recommended to ensure uniform particle size for efficient extraction.

Extraction of Crude Saponins

-

Maceration: Soak the powdered seeds (1 kg) in 70% methanol (10 L) in a large glass container.[5]

-

Agitation: Stir the mixture periodically or use a shaker for 24 hours at room temperature.

-

Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Repeated Extraction: Repeat the extraction process with the residue two more times with fresh 70% methanol to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

Liquid-Liquid Partitioning

-

Suspension: Suspend the crude extract in distilled water (1 L).

-

Defatting: Extract the aqueous suspension with an equal volume of petroleum ether three times to remove lipids and other non-polar compounds. Discard the petroleum ether layer.

-

Saponin Extraction: Subsequently, extract the aqueous layer with an equal volume of water-saturated n-butanol three times. The saponins will partition into the n-butanol layer.

-

Concentration: Combine the n-butanol fractions and concentrate under reduced pressure to yield the crude saponin fraction.

Chromatographic Purification of this compound

-

Silica Gel Column Chromatography:

-

Column Preparation: Pack a glass column with silica gel (200-300 mesh) using a chloroform:methanol (9:1 v/v) slurry.

-

Sample Loading: Dissolve the crude saponin fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of chloroform:methanol, starting with a ratio of 9:1 and gradually increasing the polarity by increasing the proportion of methanol.

-

Fraction Collection: Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC) with a chloroform:methanol:water (7:3:0.5 v/v/v) mobile phase. Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol followed by heating.

-

Pooling: Combine the fractions containing the spot corresponding to this compound (based on comparison with a reference standard if available, or by further analytical methods).

-

-

Sephadex LH-20 Gel Filtration Chromatography:

-

Column Preparation: Swell Sephadex LH-20 in methanol and pack it into a glass column.

-

Sample Application: Dissolve the pooled fractions from the silica gel column in a small volume of methanol and apply it to the Sephadex LH-20 column.

-

Elution: Elute the column with methanol. This step helps to remove smaller impurities and pigments.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing pure this compound.

-

Purity Assessment and Structural Elucidation

-

High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound can be determined using HPLC with an Evaporative Light Scattering Detector (ELSD).[7]

-

Spectroscopic Analysis: The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[1]

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Postulated Signaling Pathway for this compound's Bioactivity

Based on the known anti-inflammatory and antitumor activities of triterpenoid saponins and extracts from the Amaranthaceae family, a postulated signaling pathway for this compound is presented. The anti-inflammatory effects of a related plant extract have been shown to involve the inhibition of the NF-κB pathway.[8] Furthermore, other triterpenes have been demonstrated to exert antitumor effects by targeting the JAK/STAT signaling pathway.[9]

Caption: Postulated signaling pathway for this compound.

References

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. Celosia argentea: Towards a Sustainable Betalain Source—A Critical Review and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. mdpi.com [mdpi.com]

- 7. Precise identification of Celosia argentea seed and its five adulterants by multiple morphological and chemical means - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-neuroinflammatory effect of Iresine celosia on lipopolysaccharide-stimulated microglial cells and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The anti-cancer mechanism of Celastrol by targeting JAK2/STAT3 signaling pathway in gastric and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing Celosin J, a novel small molecule inhibitor, in kinase inhibition assays. Detailed protocols for determining the inhibitory potency and selectivity of this compound against a panel of kinases are presented. This document includes methodologies for a luminescence-based kinase assay, data analysis for IC50 determination, and a discussion of the potential mechanism of action. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the experimental design and the biological context of kinase inhibition.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, regulating a multitude of processes including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. This compound is a potent, ATP-competitive kinase inhibitor under investigation for its therapeutic potential. These notes provide the necessary protocols and technical information to effectively evaluate the inhibitory activity of this compound in a biochemical context.

Data Presentation: Inhibitory Profile of this compound